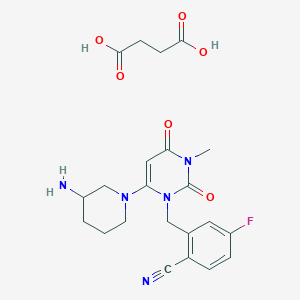![molecular formula C18H24ClN7OS B15285594 8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15285594.png)
8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SHP2 plays a crucial role in cell signaling pathways, including the RAS-RAF-ERK signaling pathway, which is often hyperactivated in various cancers . Batoprotafib is currently under investigation for its potential in treating advanced solid tumors, such as non-small cell lung cancer, squamous head and neck cancer, esophageal squamous cell carcinoma, colorectal cancer, and gastrointestinal stromal cancer .
Méthodes De Préparation
The synthesis of batoprotafib involves multiple steps, starting with the preparation of key intermediates. . The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods for batoprotafib are designed to scale up the synthesis process while maintaining the quality and consistency of the compound .
Analyse Des Réactions Chimiques
Batoprotafib undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Batoprotafib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of SHP2 and its effects on cell signaling pathways . In biology, batoprotafib is employed in research to understand the role of SHP2 in various cellular processes and diseases . In medicine, batoprotafib is being investigated in clinical trials for its potential to treat advanced solid tumors by inhibiting SHP2 and disrupting cancer cell signaling . Additionally, batoprotafib has industrial applications in the development of new therapeutic agents and drug discovery .
Mécanisme D'action
Batoprotafib exerts its effects by binding to and inhibiting SHP2, a protein tyrosine phosphatase involved in cell signaling pathways . By inhibiting SHP2, batoprotafib disrupts the RAS-RAF-ERK signaling pathway, which is often hyperactivated in cancer cells . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells, making batoprotafib a promising therapeutic agent for the treatment of various cancers .
Comparaison Avec Des Composés Similaires
Batoprotafib is unique in its ability to specifically target and inhibit SHP2, distinguishing it from other compounds that may target different proteins or pathways . Similar compounds include other SHP2 inhibitors, such as RMC-4630 and JAB-3068, which also aim to disrupt the RAS-RAF-ERK signaling pathway . batoprotafib’s specific binding affinity and inhibitory potency make it a valuable tool in cancer research and therapy .
Propriétés
Formule moléculaire |
C18H24ClN7OS |
|---|---|
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
8-[6-amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C18H24ClN7OS/c1-10-14(20)18(9-27-10)3-6-26(7-4-18)12-8-24-17(16(22)25-12)28-11-2-5-23-15(21)13(11)19/h2,5,8,10,14H,3-4,6-7,9,20H2,1H3,(H2,21,23)(H2,22,25) |
Clé InChI |
UCJZOKGUEJUNIO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



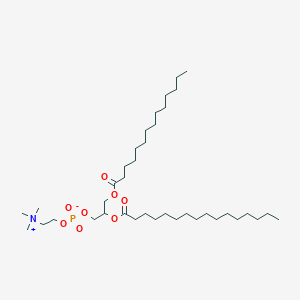
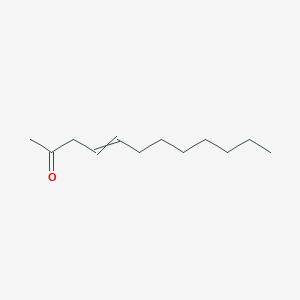
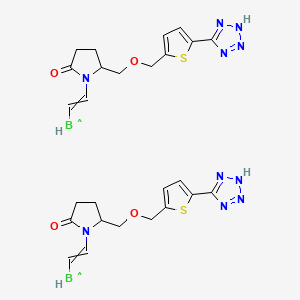
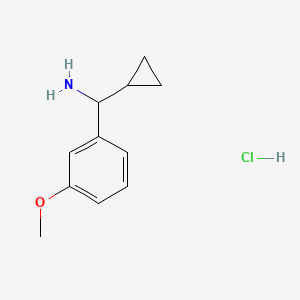
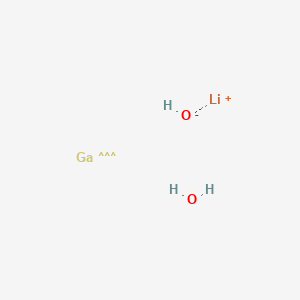
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B15285556.png)
![8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15285557.png)
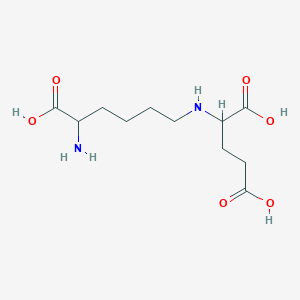
![(2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B15285579.png)
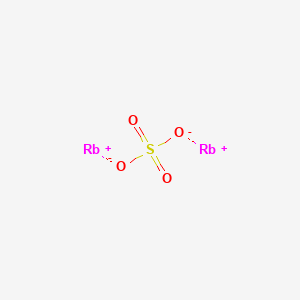
![(15-Ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl)methanol](/img/structure/B15285587.png)
